molecular formula C13H13N3O3S B12432854 Ethyl3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate

Ethyl3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B12432854
M. Wt: 291.33 g/mol
InChI Key: ZVBZAWUKVZCHJD-UHFFFAOYSA-N
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Description

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate (CAS: 1989671-63-7, molecular formula: C₁₂H₁₁N₃O₂S₂, molecular weight: 293.37 g/mol) is a thiadiazole derivative featuring a benzenethioamido substituent at position 3 and an ethyl carboxylate group at position 3. This compound is part of a broader class of 1,2,4-thiadiazoles, which are heterocyclic structures valued in medicinal chemistry and materials science for their diverse reactivity and biological activities.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

ethyl 3-[(2-phenylacetyl)amino]-1,2,4-thiadiazole-5-carboxylate

InChI

InChI=1S/C13H13N3O3S/c1-2-19-12(18)11-15-13(16-20-11)14-10(17)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,16,17)

InChI Key

ZVBZAWUKVZCHJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NS1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1,2,4-thiadiazole-5-carboxylate with benzenethiol. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, resulting in antimicrobial activity. Additionally, the compound may interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiadiazole Derivatives

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate and related compounds:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Purity Hazard Profile (GHS)
Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate Benzenethioamido (C₆H₅C(S)NH-) C₁₂H₁₁N₃O₂S₂ 293.37 ≥99%* Not fully characterized
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate Methyl (-CH₃) C₆H₈N₂O₂S 172.21 ≥95%–98% H315, H319, H335†
Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate 4-Chlorophenyl (ClC₆H₄-) C₁₁H₉ClN₂O₂S 268.72 >95% Not reported
Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate Chloromethyl (-CH₂Cl) C₆H₇ClN₂O₂S 206.65 95% Not reported

*Reported by American Elements for high-purity grades; †Skin/eye irritation and respiratory toxicity .

Key Observations:

  • Molecular Complexity and Weight : The benzenethioamido derivative has the highest molecular weight (293.37 g/mol) due to its aromatic and sulfur-rich substituent, while methyl-substituted analogs (e.g., ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate) are simpler and lighter (172.21 g/mol).
  • Purity and Safety : Ethyl 3-methyl derivatives are commercially available at ≥95%–98% purity with well-documented hazards (e.g., skin/eye irritation). In contrast, safety data for the benzenethioamido variant remains incomplete .
Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate

For example:

  • Microwave-Assisted Cycloaddition: Ethyl 1,2,4-thiadiazole-5-carboxylates are synthesized by reacting oxathiazolone with ethyl cyanoformate under microwave irradiation (160°C, 10 minutes), yielding moderate-to-good purity products .
  • Functionalization at Position 3 : The benzenethioamido group likely derives from post-synthetic modifications, such as thioamide coupling to a preformed thiadiazole core.
Comparison with Other Derivatives:
  • Ethyl 3-Methyl Derivative: Synthesized via cyclocondensation of 5-amino-2H-1,2,4-thiadiazol-3-one with methylating agents, achieving ≥95% purity .
  • Chlorophenyl Analog : Prepared by coupling 4-chlorophenyl groups to the thiadiazole core using Suzuki-Miyaura or nucleophilic substitution reactions .

Biological Activity

Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and potential antimicrobial activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C11H12N2O2S2
  • SMILES Notation : CCOC(=O)C1=NC(=NS1)C
  • InChI : InChI=1S/C11H12N2O2S2/c1-3-10(14)12-11(15)13-8-7(4-5-9-6-8)16-2/h4-6H,3H2,1-2H3

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung carcinoma)8.107Inhibition of ERK1/2 signaling pathway
MCF7 (Breast carcinoma)12.5Induction of apoptosis via caspase activation
HT-29 (Colon carcinoma)10.0Cell cycle arrest and apoptosis induction

In vitro studies utilizing the MTT assay have confirmed that this compound exhibits significant antiproliferative activity without being cytotoxic to normal cells such as skin fibroblasts and hepatocytes . The mechanism involves the inhibition of key kinases involved in cell proliferation and survival pathways.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of thiadiazole derivatives. Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate has been evaluated for its ability to protect neuronal cells from apoptosis induced by various neurotoxic agents:

Neurotoxic Agent Concentration (μM) Effect on Cell Viability (%)
Glutamate500Increased viability by 30%
Cisplatin50Increased viability by 25%

The compound demonstrated protective effects in cultures of mouse neurons and rat astrocytes exposed to excitotoxic conditions and cytotoxic agents . This suggests its potential application in treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies indicate that ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate may possess antimicrobial properties. Testing against various bacterial strains has shown:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

These findings suggest that the compound could be explored further for its use in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cycloaddition or multi-step functionalization. Key approaches include:

  • Microwave-assisted cycloaddition : Using oxathiazolone and ethyl cyanoformate in p-xylene at 160°C for 10 minutes yields analogous thiadiazole carboxylates with moderate-to-good efficiency (50–70%) due to rapid, uniform heating .
  • Conventional reflux : Ethanol or p-xylene under reflux (4–6 hours) often requires longer reaction times but avoids specialized equipment. Yields vary with substituent reactivity and solvent polarity .
  • Multi-step synthesis : Sequential thiolation and alkylation, as seen in triazolothiadiazole derivatives, allow precise functionalization but demand rigorous intermediate purification .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesReference
Microwave-assisted160°C, 10 min, p-xylene50–70Short reaction time
Conventional refluxEthanol, 4–6 hours40–60Broad solvent compatibility
Multi-step alkylationSequential thiolation/alkylation30–50Tunable substituents

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Prioritize carbonyl (C=O, ~1745 cm⁻¹) and thiadiazole ring (C=N, ~1629 cm⁻¹) stretches to confirm core structure and substituent effects .
  • NMR Analysis : Key signals include:
    • ¹H NMR : Ethyl group protons (δ 1.41 ppm, triplet; δ 4.43 ppm, quartet) and aromatic protons (δ 6.72–7.41 ppm) .
    • ¹³C NMR : Ester carbonyl (δ 165–170 ppm) and thiadiazole carbons (δ 120–140 ppm) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How do solubility properties guide purification strategies for this compound?

Methodological Answer:

  • Solubility Data : The compound is sparingly soluble in water (1.7 g/L at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals via slow evaporation .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves closely related impurities, especially in multi-step syntheses .

Advanced Research Questions

Q. How does tautomerism in the 1,2,4-thiadiazole core influence stability and reactivity?

Methodological Answer:

  • Experimental Analysis : Use variable-temperature NMR and X-ray crystallography to identify dominant tautomers. For example, 5-amino-3-oxo-thiadiazoles favor the oxo tautomer in polar solvents due to hydrogen bonding .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict tautomer stability in the gas phase, while continuum solvation models (e.g., COSMO) simulate solvent effects .

Q. What computational strategies predict the bioactivity of thiadiazole derivatives?

Methodological Answer:

  • DFT Studies : Calculate HOMO/LUMO energies to assess electron-withdrawing/donating effects of the benzenethioamido group. For example, lower LUMO energies enhance electrophilic reactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Triazolothiadiazole derivatives show affinity for CDK1 and GSK3β via hydrogen bonding and hydrophobic contacts .

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole analogs?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects.
  • Orthogonal Validation : Combine enzymatic assays with cellular viability tests (e.g., MTT) to confirm mechanism-of-action .
  • Structural Elucidation : Use X-ray crystallography or NOESY NMR to verify stereochemistry, as minor conformational changes drastically alter bioactivity .

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksFunctional Group ConfirmationReference
IR1745 cm⁻¹ (C=O), 1629 cm⁻¹ (C=N)Ester, thiadiazole ring
¹H NMRδ 1.41 ppm (CH3), δ 7.41 ppm (Ar-H)Ethyl, aromatic substituents
¹³C NMRδ 165 ppm (C=O), δ 128 ppm (Ar-C)Carbonyl, aromatic carbons

Q. What synthetic modifications enhance the electronic properties of the thiadiazole core?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or cyano (-CN) substituents at position 3 to lower LUMO energy, enhancing electrophilicity for nucleophilic attacks .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) or amino (-NH₂) groups increase HOMO energy, improving redox stability in catalytic applications .

Q. How do solvent polarity and proticity affect the compound’s tautomeric equilibrium?

Methodological Answer:

  • Polar Protic Solvents (e.g., Water) : Stabilize oxo tautomers via hydrogen bonding, as observed in 5-amino-3-oxo-thiadiazoles .
  • Aprotic Solvents (e.g., DMSO) : Favor thione tautomers due to reduced dielectric screening, confirmed by UV-Vis spectral shifts .

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